molecular formula C9H11BrO B107907 1-(2-Bromoethoxy)-4-methylbenzene CAS No. 18800-34-5

1-(2-Bromoethoxy)-4-methylbenzene

Cat. No. B107907
CAS RN: 18800-34-5
M. Wt: 215.09 g/mol
InChI Key: VCYNKCKSPFGUSA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated benzene derivatives can be achieved through different methods. For instance, the use of N-bromosuccinimide (NBS) in aqueous tetrahydrofuran (THF) with a catalytic amount of H2SO4 can lead to the oxidation of dimethoxybenzenes to benzoquinones without bromination, indicating a method to control the bromination and oxidation reactions . Another approach involves the direct alkylation of dimethoxybromoaniline with a diethylaminoethyl chloride, using CH3MgCl as the proton abstractor, to yield a brominated benzene derivative . These methods suggest that the synthesis of "1-(2-Bromoethoxy)-4-methylbenzene" could potentially be achieved through similar bromination and alkylation strategies.

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives can be quite complex, as evidenced by the X-ray structure determinations presented in the papers. For example, the single crystal X-ray structure of a brominated dimethoxybenzene derivative was reported, showing the detailed arrangement of atoms within the molecule . Such structural analyses are crucial for understanding the reactivity and physical properties of these compounds.

Chemical Reactions Analysis

Brominated benzene derivatives can undergo various chemical reactions. The papers describe the conversion of brominated dimethoxybenzenes into sulfur-functionalized benzoquinones , and the synthesis of dibromobenzenes as precursors for organic transformations, such as the formation of benzynes . These reactions highlight the versatility of brominated benzene derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives can be influenced by the presence of bromine atoms and other substituents on the benzene ring. For instance, the crystal packing and intermolecular interactions of several bromo- and bromomethyl-substituted benzenes were analyzed, revealing various types of interactions such as C–H···Br and C–Br···π . Additionally, the redox properties of bis(phosphino)benzenes were investigated through electrochemical measurements, which could be relevant for understanding the properties of "1-(2-Bromoethoxy)-4-methylbenzene" .

Scientific Research Applications

Intermediate in Pharmaceutical Synthesis

  • "1-(2-Bromoethoxy)-4-nitrobenzene is the intermediate of dofetilide, a medicine for treating arrhythmia. It is prepared from 4-nitrophenol and 1,2-dibromoethane via the Williamson Reaction" (Zhai Guang-xin, 2006).

Thermochemistry and Physical Properties

  • "Experimental vapor pressures, vaporization, fusion, and sublimation enthalpies of bromo-substituted methylbenzenes, including 1-bromo-4-methylbenzene, have been studied by the transpiration method. Gas-phase enthalpies of formation of halogen-substituted methylbenzenes were calculated using quantum-chemical methods" (S. Verevkin et al., 2015).

Synthesis and Chemical Properties

  • "Regioselective bromination of 1,4-dimethoxy-2,3-dimethylbenzene and its conversion into sulfur-functionalised benzoquinones. 1-Bromo-4-bromomethyl-2,5-dimethoxy-3-methylbenzene was one of the isolated products" (R. Aitken et al., 2016).

Applications in Nonlinear Models and Binary Liquid Mixtures

  • "Viscosities and densities of 1,4-dioxane with Bromobenzene at different mole fractions and temperatures were studied. These measurements are tailored to nonlinear models to derive binary coefficients, aiding in understanding molecular interactions in mixtures" (R. Ramesh et al., 2015).

Safety And Hazards

The safety data sheet for a similar compound, “2-Bromoethoxy-4-bromobenzene”, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

properties

IUPAC Name

1-(2-bromoethoxy)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-8-2-4-9(5-3-8)11-7-6-10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYNKCKSPFGUSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70172142
Record name Benzene, 1-(2-bromoethoxy)-4-methyl-
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Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromoethoxy)-4-methylbenzene

CAS RN

18800-34-5
Record name 1-(2-Bromoethoxy)-4-methylbenzene
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Record name Benzene, 1-(2-bromoethoxy)-4-methyl-
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Record name 18800-34-5
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Record name Benzene, 1-(2-bromoethoxy)-4-methyl-
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Record name 1-(2-bromoethoxy)-4-methylbenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
T Feng, H Wang, H Su, H Lu, L Yu, X Zhang… - Bioorganic & medicinal …, 2013 - Elsevier
Histone deacetylases (HDACs) are significant enzymes involved in tumor genesis and development. Herein, we report a series of novel N-hydroxyfurylacryl-amide-based HDAC …
Number of citations: 56 www.sciencedirect.com
I Azimi, JU Flanagan, RJ Stevenson, M Inserra… - Bioorganic & Medicinal …, 2017 - Elsevier
The Orai1 Ca 2+ permeable ion channel is an important component of store operated Ca 2+ entry (SOCE) in cells. It’s over-expression in basal molecular subtype breast cancers has …
Number of citations: 19 www.sciencedirect.com
PC Unangst, T Capiris, DT Connor… - Journal of medicinal …, 1997 - ACS Publications
The discovery of a series of novel (aryloxy)alkylamines with selective affinity for the dopamine D 4 receptor is described. Target compounds were tested for binding to cloned human …
Number of citations: 19 pubs.acs.org
DA Carcache, SR Hörtner, P Seiler… - Helvetica chimica …, 2003 - Wiley Online Library
Plasmepsin II (PMII), a malarial aspartic protease involved in the catabolism of hemoglobin in parasites of the genus Plasmodium, and renin, a human aspartic protease, share 35% …
Number of citations: 33 onlinelibrary.wiley.com
D Luci, W Lea, R Ferreira, B Shoichet… - Probe Reports from …, 2013 - ncbi.nlm.nih.gov
Cruzain is a key cysteine protease that is essential for the survival and replication of Trypanosoma cruzi (T. cruzi), a protozoan parasite that is the causative agent of Chagas disease. …
Number of citations: 3 www.ncbi.nlm.nih.gov

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